molecular formula C6H12O B108606 trans-2,5-Dimethyloxolane CAS No. 2390-94-5

trans-2,5-Dimethyloxolane

Cat. No. B108606
CAS RN: 2390-94-5
M. Wt: 100.16 g/mol
InChI Key: OXMIDRBAFOEOQT-PHDIDXHHSA-N
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Description

Trans-2,5-dimethyloxolane, also known as DMDO, is a cyclic organic compound that is widely used in organic synthesis. It is a versatile oxidant that has found numerous applications in the field of organic chemistry. DMDO is a colorless liquid that is soluble in a wide range of organic solvents.

Mechanism Of Action

The mechanism of action of trans-2,5-Dimethyloxolane involves the transfer of an oxygen atom to the substrate being oxidized. This process generates a highly reactive intermediate that subsequently undergoes further reactions to yield the desired product. The reaction is typically carried out in the presence of a solvent such as dichloromethane or chloroform.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of trans-2,5-Dimethyloxolane. However, it is known to be a potent oxidizing agent that can cause damage to biological molecules such as proteins and DNA. Therefore, caution should be exercised when handling trans-2,5-Dimethyloxolane in the laboratory.

Advantages And Limitations For Lab Experiments

One of the major advantages of trans-2,5-Dimethyloxolane is its high selectivity for certain types of oxidation reactions. It is also relatively easy to handle and store compared to other oxidizing agents such as chromium (VI) reagents. However, trans-2,5-Dimethyloxolane is highly reactive and can be dangerous if not handled properly. It is also relatively expensive and may not be suitable for large-scale reactions.

Future Directions

There are numerous potential future directions for research involving trans-2,5-Dimethyloxolane. One area of interest is the development of new synthetic methods that utilize trans-2,5-Dimethyloxolane as an oxidizing agent. Another area of interest is the investigation of the mechanism of action of trans-2,5-Dimethyloxolane and its interactions with biological molecules. Additionally, there may be potential applications for trans-2,5-Dimethyloxolane in the field of materials science, such as in the synthesis of new polymers or coatings. Overall, trans-2,5-Dimethyloxolane is a versatile and important compound that has numerous applications in organic synthesis and holds great potential for future research.

Synthesis Methods

The synthesis of trans-2,5-Dimethyloxolane involves the reaction of dimethyl sulfoxide (DMSO) with anhydrous hydrogen peroxide (H2O2) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction proceeds through a series of steps involving the formation of a peroxysulfuric acid intermediate, which subsequently decomposes to form trans-2,5-Dimethyloxolane and water. The overall reaction can be represented as follows:
2 DMSO + H2O2 + H2SO4 → trans-2,5-Dimethyloxolane + H2SO4 + H2O

Scientific Research Applications

Trans-2,5-Dimethyloxolane has found numerous applications in organic synthesis as an oxidizing agent. It is particularly useful for the selective oxidation of alcohols to aldehydes or ketones. trans-2,5-Dimethyloxolane can also be used for the synthesis of epoxides from alkenes and for the oxidation of sulfides to sulfoxides or sulfones. In addition, trans-2,5-Dimethyloxolane has been used in the synthesis of natural products and pharmaceuticals.

properties

CAS RN

2390-94-5

Product Name

trans-2,5-Dimethyloxolane

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2R,5R)-2,5-dimethyloxolane

InChI

InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

OXMIDRBAFOEOQT-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](O1)C

SMILES

CC1CCC(O1)C

Canonical SMILES

CC1CCC(O1)C

synonyms

rel-(2R,5R)-Tetrahydro-2,5-dimethylfuran;  (±)-trans-2,5-Dimethyltetrahydrofuran;  (±)-trans-Tetrahydro-2,5-dimethylfuran;  trans-(±)-2,5-Dimethyltetrahydrofuran;  trans-2,5-Dimethyloxolane;  trans-2,5-Dimethyltetrahydrofuran;  trans-Tetrahydro-2,5-dimethy

Origin of Product

United States

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